Cas no 2680892-01-5 (2-(benzyloxy)carbonyl-4-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexane-1-carboxylic acid)

2-(benzyloxy)carbonyl-4-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- EN300-28299916
- 2680892-01-5
- 2-(benzyloxy)carbonyl-4-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexane-1-carboxylic acid
-
- インチ: 1S/C19H23NO6/c1-17(2,3)26-15(23)18-10-19(11-18,14(21)22)20(12-18)16(24)25-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,21,22)
- InChIKey: AQEDFKXCWZBLGE-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(C12CN(C(=O)OCC3C=CC=CC=3)C(C(=O)O)(C1)C2)=O
計算された属性
- せいみつぶんしりょう: 361.15253745g/mol
- どういたいしつりょう: 361.15253745g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 596
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 93.1Ų
2-(benzyloxy)carbonyl-4-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28299916-1.0g |
2-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
2680892-01-5 | 95.0% | 1.0g |
$0.0 | 2025-03-19 | |
Enamine | EN300-28299916-1g |
2-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
2680892-01-5 | 1g |
$0.0 | 2023-09-07 |
2-(benzyloxy)carbonyl-4-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexane-1-carboxylic acid 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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7. Back matter
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
2-(benzyloxy)carbonyl-4-(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexane-1-carboxylic acidに関する追加情報
Research Brief on 2-(benzyloxy)carbonyl-4-(tert-butoxy)carbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2680892-01-5)
The compound 2-(benzyloxy)carbonyl-4-(tert-butoxy)carbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2680892-01-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This bicyclic scaffold, characterized by its constrained geometry and functional group diversity, serves as a valuable intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its utility in the development of protease inhibitors, particularly targeting enzymes involved in viral replication and inflammatory pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key building block for the synthesis of macrocyclic inhibitors of SARS-CoV-2 main protease (Mpro). The researchers highlighted how the rigid bicyclic core of 2680892-01-5 provides optimal spatial orientation for interacting with the S1 and S2 subsites of Mpro, while the orthogonal protecting groups (Cbz and Boc) allow for selective functionalization. The study reported a 15-fold improvement in inhibitory potency compared to linear analogs when this scaffold was incorporated into lead compounds.
Further investigations have explored the compound's application in peptide mimetics design. A recent Nature Communications paper detailed its use in creating constrained peptidomimetics that mimic β-turn secondary structures, which are crucial for protein-protein interactions. The 2-azabicyclo[2.1.1]hexane core was found to effectively pre-organize the peptide backbone, reducing the entropic penalty upon binding to target proteins. This property makes 2680892-01-5 particularly valuable for developing inhibitors of challenging targets like protein-protein interactions.
From a synthetic chemistry perspective, several innovative routes to 2-(benzyloxy)carbonyl-4-(tert-butoxy)carbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid have been developed. A 2024 Organic Letters publication described a photochemical [2+2] cycloaddition approach that significantly improves the yield and stereoselectivity of the bicyclic core formation. This advancement addresses previous challenges in scaling up the synthesis of this valuable intermediate, potentially enabling broader exploration of its medicinal chemistry applications.
The compound's stability profile has also been systematically evaluated in recent pharmacokinetic studies. Data presented at the 2023 American Chemical Society National Meeting revealed that the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups provide excellent stability under physiological conditions while remaining amenable to selective deprotection when needed. This dual-protection strategy makes 2680892-01-5 particularly versatile for multi-step synthetic routes in drug discovery programs.
Looking forward, researchers anticipate expanding the applications of this scaffold to additional therapeutic areas. Computational studies suggest that derivatives of 2-(benzyloxy)carbonyl-4-(tert-butoxy)carbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid may show promise in targeting protein kinases and epigenetic regulators, based on the scaffold's ability to occupy specific binding pockets while maintaining favorable physicochemical properties. Several pharmaceutical companies have included this compound in their fragment-based drug discovery libraries, signaling growing industry interest in its potential.
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